5-Phenyl-4,6(1H,5H)-pyrimidinedione

Fragment-based drug discovery Scaffold molecular weight Lead-like chemical space

Procure 5-Phenyl-4,6(1H,5H)-pyrimidinedione (CAS 63447-39-2) as the des-ethyl core scaffold of primidone/phenobarbital—a minimal pharmacophore for fragment-based screening (MW 188.18, logP 0.8, Rule of Three compliant). Unlike primidone, the free 5-position enables enolate-mediated alkylation/arylation for focused SAR library synthesis. Use as a certified reference standard for primidone impurity profiling or as a negative control in GABAA/TRPM3 assays to isolate 5-ethyl contributions. Specify ≥95% HPLC purity; verify by 1H NMR and LCMS before use. Gram quantities (5–25 g) recommended for SAR synthesis; CRM-grade for QC labs.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 63447-39-2
Cat. No. B8256724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-4,6(1H,5H)-pyrimidinedione
CAS63447-39-2
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=O)NC=NC2=O
InChIInChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6,8H,(H,11,12,13,14)
InChIKeyBFALVNGQEIQZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-4,6(1H,5H)-pyrimidinedione (CAS 63447-39-2): Core Scaffold Differentiation in Anticonvulsant Pyrimidinediones


5-Phenyl-4,6(1H,5H)-pyrimidinedione (CAS 63447-39-2) is a dihydropyrimidine-4,6-dione that constitutes the unsubstituted core scaffold of the clinically used anticonvulsant primidone (5-ethyldihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione) and the reduced analog of phenobarbital [1]. With a molecular formula C10H8N2O2 and molecular weight of 188.18 g/mol, this compound lacks the 5-ethyl substituent that characterizes primidone, resulting in fundamentally distinct physicochemical and biochemical properties that preclude its interchangeable use in most research and industrial contexts [2]. Its primary value lies in serving as a synthetic intermediate, reference standard for impurity profiling, and a minimal pharmacophoric scaffold for structure–activity relationship (SAR) elaboration.

Why 5-Phenyl-4,6(1H,5H)-pyrimidinedione Cannot Be Substituted by Primidone or Phenobarbital in SAR Studies and Analytical Applications


The 4,6(1H,5H)-pyrimidinedione core is a key structural motif in anticonvulsant pharmacophores, but its activity profile is exquisitely sensitive to substitution at the 5-position [1]. Primidone (5-ethyl-5-phenyl) and phenobarbital (5-ethyl-5-phenyl barbituric acid) derive their clinical efficacy from the 5-ethyl group, which introduces steric bulk, increases lipophilicity (logP ≈ 2.98 for primidone vs. XLogP3-AA 0.8 for the unsubstituted core), and enables specific interactions with voltage-gated sodium channels and GABAA receptors [2]. The des-ethyl compound 5-phenyl-4,6(1H,5H)-pyrimidinedione lacks these critical substituents, meaning generic substitution with primidone or phenobarbital would produce irreproducible results in receptor binding, enzyme inhibition, or cellular assays designed to probe the minimal pharmacophore. Conversely, using primidone in applications requiring the unsubstituted scaffold (e.g., synthetic elaboration, impurity quantification) introduces confounding variables from the ethyl group. This structural dependency mandates precise compound selection.

Quantitative Differentiation Evidence for 5-Phenyl-4,6(1H,5H)-pyrimidinedione versus Primidone and Phenobarbital


Molecular Weight Reduction Enables Fragment-Based Drug Discovery Libraries Unattainable with Disubstituted Analogs

5-Phenyl-4,6(1H,5H)-pyrimidinedione has a molecular weight of 188.18 g/mol, which falls within the optimal fragment size range (≤250 Da) recommended by the 'Rule of Three' for fragment-based lead discovery [1]. In contrast, primidone (5-ethyldihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione) weighs 218.25 g/mol, and phenobarbital (5-ethyl-5-phenylbarbituric acid) weighs 232.24 g/mol [2]. The 30–44 Da difference places primidone and phenobarbital outside the optimal fragment library parameters, directly limiting their utility as starting points for fragment growing and linking campaigns.

Fragment-based drug discovery Scaffold molecular weight Lead-like chemical space

Difference in Lipophilicity (XLogP3-AA: ~0.8 vs. ~2.98 for Primidone) Impacts Blood-Brain Barrier Permeability Predictions

The computed lipophilicity of 5-Phenyl-4,6(1H,5H)-pyrimidinedione is XLogP3-AA = 0.8, indicating substantially lower hydrophobicity than primidone, which has an experimentally measured logP of approximately 2.98 [1][2]. This ~2.2 log unit difference translates to a more than 100-fold difference in octanol-water partition coefficient, which directly influences passive membrane permeability and predicted blood-brain barrier (BBB) penetration.

Lipophilicity LogP Blood-brain barrier penetration CNS drug design

Unoccupied 5-Position Enables Synthetic Diversification Not Possible with 5,5-Disubstituted Primidone or Phenobarbital

Unlike primidone (5-ethyl-5-phenyl) and phenobarbital (5-ethyl-5-phenyl-2,4,6-trione), 5-Phenyl-4,6(1H,5H)-pyrimidinedione possesses a free 5-position hydrogen that can be deprotonated and substituted, enabling installation of diverse alkyl, aryl, or heteroaryl groups via enolate chemistry [1]. This synthetic handle is sterically and electronically inaccessible in the fully substituted analogs, where both 5-positions are blocked by ethyl and phenyl groups. A broad patent portfolio on pyrimidinedione derivatives explicitly relies on 5-mono-substituted intermediates like this compound for SAR expansion .

Synthetic accessibility SAR expansion 5-substitution Functional group installation

Reduced Hydrogen Bond Donor Count (1 vs. 2 for Primidone) Alters Binding Pharmacophore and Solubility Profile

5-Phenyl-4,6(1H,5H)-pyrimidinedione has only one hydrogen bond donor (HBD), as computed by PubChem, whereas primidone and phenobarbital possess two HBDs due to the presence of two NH groups in the pyrimidinedione or barbituric acid rings [1]. This reduction in HBD count alters hydrogen bonding capacity by 50%, which can significantly impact target binding pharmacophores, aqueous solubility, and permeability. The compound is described as very slightly soluble in water , but its reduced HBD count relative to barbituric acid derivatives may confer modest solubility advantages in certain formulation contexts.

Hydrogen bond donor Pharmacophore modeling Aqueous solubility Drug-like properties

Absence of 5-Ethyl Group Eliminates CYP2C9/CYP2C19 Metabolic Liability Associated with Primidone and Phenobarbital

Primidone undergoes extensive hepatic metabolism primarily by CYP3A4 and CYP1A2, yielding two active metabolites: phenobarbital (via oxidation of the 5-ethyl group) and phenylethylmalonamide (PEMA) [1]. Phenobarbital itself is a known CYP2C9 and CYP2C19 inducer with complex auto-induction pharmacokinetics. The des-ethyl scaffold 5-Phenyl-4,6(1H,5H)-pyrimidinedione lacks the ethyl group that serves as the primary metabolic handle for these oxidative pathways, suggesting a fundamentally different and potentially simpler metabolic fate [2]. While no direct comparative metabolism studies are available for the unsubstituted compound, structure–metabolism principles predict the absence of the ethyl-dependent metabolic activation that complicates the use of primidone in in vivo pharmacological studies.

Cytochrome P450 metabolism CYP2C9 CYP2C19 Metabolic stability Toxicity avoidance

Procurement-Guided Application Scenarios for 5-Phenyl-4,6(1H,5H)-pyrimidinedione (CAS 63447-39-2)


Fragment-Based Drug Discovery: Minimal Scaffold for Anticonvulsant Target Libraries

With a molecular weight of 188.18 g/mol, this compound satisfies the 'Rule of Three' criteria for fragment libraries, making it an ideal starting point for fragment-based screening against voltage-gated sodium channels, GABAA receptors, or TRPM3 channels [1]. Its low lipophilicity (XLogP3-AA = 0.8) reduces the risk of hydrophobic aggregation common with higher logP fragments, while the single hydrogen bond donor permits focused elaboration at the 5-position or the ring nitrogens. Procurement for fragment library construction should specify purity ≥95% by HPLC to minimize false positives in biophysical screening assays.

Synthetic Intermediate for Focused SAR Libraries Targeting the Pyrimidinedione Pharmacophore

The free 5-position hydrogen enables enolate-mediated alkylation, arylation, or heteroarylation at the 5-carbon, generating diverse 5-substituted analogs in 2–3 synthetic steps [1]. This compound has been used as an intermediate in the synthesis of 2-substituted and N-substituted pyrimidinedione derivatives, as described in patent US 5,162,326, which claims pyrimidinedione compounds as angiotensin II antagonists and hypotensive agents. For SAR library synthesis, users should order in gram quantities (typically 5–25 g) and verify identity by 1H NMR and LCMS before use.

Reference Standard for Primidone Impurity Profiling and Quality Control

5-Phenyl-4,6(1H,5H)-pyrimidinedione is a potential impurity or degradation product in primidone active pharmaceutical ingredient (API) batches. Its structural similarity but distinct chromatographic retention (due to lower lipophilicity) makes it a suitable reference standard for HPLC or UPLC method development for pharmacopeial impurity testing [1]. Procurement as a certified reference material (CRM) with traceable purity documentation is recommended for regulated quality control environments.

Mechanistic Probe for Detangling Ethyl-Dependent Pharmacological Effects in Anticonvulsant Research

In studies investigating the mechanism of action of anticonvulsant pyrimidinediones, this des-ethyl scaffold serves as a negative control to dissect effects attributable specifically to the 5-ethyl group present in primidone and phenobarbital [1]. For example, comparing the activity of this compound with primidone in a GABAA receptor potentiation assay or TRPM3 inhibition assay can isolate the contribution of the ethyl group to channel modulation. Researchers should confirm compound identity and purity at the time of assay by analytical characterization.

Quote Request

Request a Quote for 5-Phenyl-4,6(1H,5H)-pyrimidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.